

Application Note: Synthesis of Benzil from Benzoin using Copper(II) Acetate

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Compound of Interest

Compound Name: Benzoin acetate

Cat. No.: B1593602

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Abstract

This application note provides detailed protocols for the synthesis of benzil through the oxidation of benzoin. The primary method detailed utilizes copper(II) acetate as a catalytic oxidant in conjunction with ammonium nitrate, which regenerates the active copper(II) species. This method is presented as a high-yield and efficient alternative to harsher oxidizing agents like nitric acid.[1][2][3] Protocols for both conventional heating and microwave-assisted synthesis are provided, along with expected yields, product characterization data, and a discussion of the reaction mechanism.

Introduction

The oxidation of α -hydroxy ketones (acyloins) to 1,2-diketones is a fundamental transformation in organic synthesis. Benzil, a 1,2-diketone, is a crucial building block for various derivatives, including photosensitizers and ligands in coordination chemistry. The oxidation of benzoin to benzil is a classic laboratory experiment demonstrating this transformation. While strong oxidizing agents like nitric acid can be used, they often lead to side products and present significant handling hazards.[1]

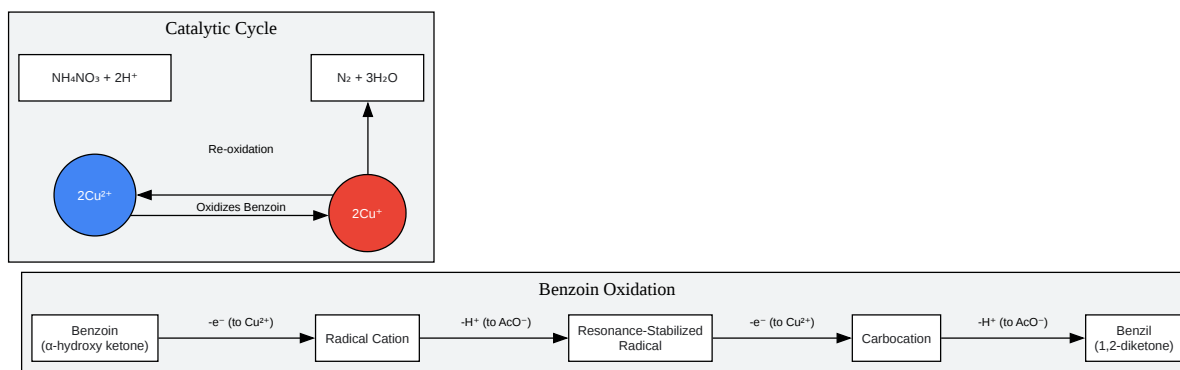
The use of copper(II) salts offers a milder and more selective alternative.[2] Copper(II) acetate, in particular, can be used either stoichiometrically or, more efficiently, as a catalyst.[1][4] In the catalytic approach, a co-oxidant such as ammonium nitrate is used in excess to continuously

re-oxidize the cuprous (Cu^+) species back to the active cupric (Cu^{2+}) state, allowing for a high-yield conversion with only a catalytic amount of the copper salt.[2][3][4] This process is not only efficient but also addresses principles of green chemistry by utilizing a catalyst and a less hazardous solvent system.[5]

Reaction Mechanism

The oxidation of benzoin to benzil using copper(II) acetate proceeds through a proposed redox mechanism.[4]

- Initial Oxidation: A copper(II) ion oxidizes the benzoin molecule via a single electron transfer, forming a benzoin radical cation and a copper(I) ion.[4][6]
- Deprotonation: An acetate ion acts as a base, removing a proton from the radical cation to form a resonance-stabilized radical.[4]
- Second Oxidation: A second copper(II) ion oxidizes the radical, yielding a carbocation and another copper(I) ion.[4]
- Final Deprotonation: A final deprotonation by an acetate ion results in the formation of the 1,2-diketone product, benzil.[4]
- Catalyst Regeneration: In the catalytic method, the copper(I) ions are re-oxidized to copper(II) by ammonium nitrate. The ammonium nitrate is reduced to ammonium nitrite, which then decomposes under the acidic reaction conditions to nitrogen gas and water.[2][3][4]



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Caption: Proposed mechanism for the copper(II)-catalyzed oxidation of benzoin.

Experimental Protocols

Two primary protocols are presented: a conventional reflux method and a microwave-assisted green chemistry approach.

Protocol 1: Catalytic Oxidation via Conventional Reflux

This procedure is adapted from several laboratory preparations and provides a high yield of pure benzil.^{[2][7][8]}

Materials:

- Benzoin
- Ammonium Nitrate (NH_4NO_3)
- Copper(II) acetate monohydrate ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)

- Glacial Acetic Acid
- Deionized Water
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask (100 or 250 mL)
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Filter paper

Procedure:

- In a 250 mL round-bottom flask, combine 2.5 g of benzoin, 1.25 g of ammonium nitrate, and 25 mg of copper(II) acetate.^[7]
- To the flask, add 8.25 mL of 80% aqueous acetic acid solution.^[7]
- Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle.
- Heat the mixture to reflux with continuous stirring for 60-90 minutes.^{[7][9]} During this time, the solution color will change, and evolution of nitrogen gas may be observed.^{[2][9]}
- After the reflux period, cool the mixture to room temperature, and then further cool in an ice-water bath to maximize crystallization.^[5]
- Collect the precipitated yellow crystals of benzil by vacuum filtration using a Büchner funnel.^{[7][10]}
- Wash the crystals with cold water to remove residual acetic acid and inorganic salts.^{[1][10]}

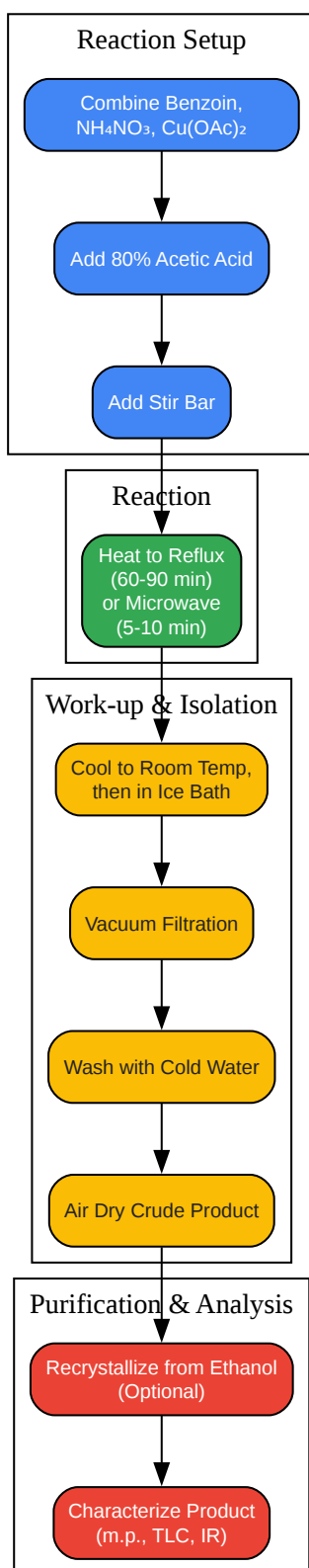
- Allow the product to air dry on the filter paper or on a watch glass.[\[9\]](#)
- For higher purity, the crude product can be recrystallized from ethanol.[\[4\]](#)[\[5\]](#)

Protocol 2: Microwave-Assisted Catalytic Oxidation

This method significantly reduces reaction time, aligning with green chemistry principles.[\[5\]](#)

Procedure:

- Place a micro stir bar into a microwave reaction tube.
- Add the following reagents in order: 1.060 g benzoin, 0.500 g ammonium nitrate, 0.010 g copper(II) acetate, and 3.5 mL of 80% aqueous acetic acid.[\[5\]](#)
- Cap the tube and heat in a microwave reactor for 5-10 minutes at a temperature between 120-150 °C.[\[5\]](#)
- After the reaction is complete, cool the tube to room temperature, followed by 10 minutes in an ice bath.[\[5\]](#)
- Collect the product by vacuum filtration, washing with ice water.[\[5\]](#)
- Recrystallize the crude product from ethanol for purification.[\[5\]](#)



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Caption: General experimental workflow for the synthesis of benzil.

Data Presentation

The following tables summarize quantitative data from representative protocols.

Table 1: Reagent Stoichiometry (based on Protocol 1)

Reagent	Molar Mass (g/mol)	Amount Used	Moles (mmol)	Molar Ratio	Role
Benzoin	212.24	2.5 g	11.78	1	Reactant
Copper(II) Acetate	181.63	25 mg	0.138	0.01	Catalyst
Ammonium Nitrate	80.04	1.25 g	15.62	1.33	Co-oxidant
Acetic Acid (80% aq.)	-	8.25 mL	-	-	Solvent / Acid

Table 2: Summary of Reaction Conditions and Results

Method	Reactants (Benzoin / Cu(OAc) ₂ / NH ₄ NO ₃)	Conditions	Time	Yield (%)	Melting Point (°C)	Reference
Stoichiometric Reflux	2 g / 3.75 g / -	Reflux in 15 mL Acetic Acid, 5 mL Water	15 min	90	93-94	[1]
Catalytic Reflux	2.5 g / 0.025 g / 1.25 g	Reflux in 8.25 mL 80% Acetic Acid	1 hour	72	95	[7][8]
Catalytic Reflux (Large Scale)	10.6 g / 0.1 g / 5 g	Reflux in 35 mL 80% Acetic Acid	1.5 hours	90-Quant.	95	[2]
Catalytic Microwave	1.06 g / 0.01 g / 0.5 g	120-150 °C in Microwave Reactor	5-10 min	-	-	[5]

Product Characterization

The identity and purity of the synthesized benzil can be confirmed using several analytical techniques.

- Thin-Layer Chromatography (TLC): The reaction progress can be monitored by TLC. Benzil is less polar than benzoin and will have a higher R_f value. A reported system uses toluene as the eluent on silica gel, with benzil having an R_f of 0.63 and benzoin an R_f of 0.12.[1] A complete reaction will show the disappearance of the benzoin spot.[4][11]

- **Melting Point:** Pure benzil is a yellow crystalline solid with a literature melting point of 94-96 °C.[9] A sharp melting point in this range indicates high purity.
- **Infrared (IR) Spectroscopy:** The IR spectrum of benzil will show a characteristic absorption for the α -diketone carbonyl (C=O) groups, typically around 1660-1680 cm^{-1} . Crucially, the broad O-H stretch from the starting material, benzoin (around 3400 cm^{-1}), should be absent in the product spectrum.[11]

Safety and Handling

- **Acetic Acid:** Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
- **Copper(II) Acetate:** Harmful if swallowed and an irritant. Avoid inhalation of dust.
- **Ammonium Nitrate:** Strong oxidizer; may intensify fire.
- **Heating:** Use caution when working with heating mantles, oil baths, or microwave reactors to avoid thermal burns. Ensure reflux condensers have adequate water flow (if water-cooled) and that the system is not sealed.

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References

1. pubs.acs.org [pubs.acs.org]
2. electronicsandbooks.com [electronicsandbooks.com]
3. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]
4. sciencemadness.org [sciencemadness.org]
5. cs.gordon.edu [cs.gordon.edu]

- 6. Benzoin Synthesis Lab Report - 969 Words | Internet Public Library [ipl.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - benzil by oxidation of benzoin with NH_4NO_3 catalyzed by Cu(II) acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
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